molecular formula C16H11ClF3NO6 B2755539 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid CAS No. 50594-48-4

2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid

Cat. No. B2755539
CAS RN: 50594-48-4
M. Wt: 405.71
InChI Key: AYMJPOLWBACNCX-UHFFFAOYSA-N
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Description

The compound “2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid” is also known as Acifluorfen . It has the empirical formula C14H7ClF3NO5 and a molecular weight of 361.66 .


Molecular Structure Analysis

The molecular structure of Acifluorfen can be represented by the formula C14H7ClF3NO5 . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

Acifluorfen has a molecular weight of 361.657 . Other physical and chemical properties such as boiling temperature, critical temperature, critical pressure, and density can be determined under specific conditions .

Scientific Research Applications

    Pharmacological Research

    • The authors of a recent study suggested that these compounds could serve as clinical candidates for treating conditions like depression, anxiety, schizophrenia, and addictions.

Safety And Hazards

Acifluorfen is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO6/c1-8(15(22)23)26-14-7-10(3-4-12(14)21(24)25)27-13-5-2-9(6-11(13)17)16(18,19)20/h2-8H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMJPOLWBACNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid

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